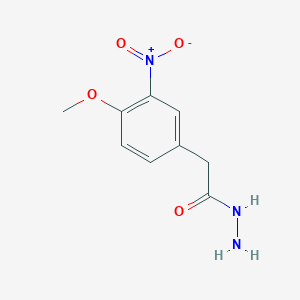![molecular formula C9H11ClN4 B2918745 3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride CAS No. 2251053-43-5](/img/structure/B2918745.png)
3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride” is a chemical compound . It belongs to the class of organic compounds known as phenylpyrimidines, which are polycyclic aromatic compounds containing a benzene ring linked to a pyrimidine ring through a CC or CN bond .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives, such as “3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride”, has been explored in various studies . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as the catalyst has been introduced . This method provided the desired products with moderate to good yields .
Physical And Chemical Properties Analysis
The storage temperature for “3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride” is under inert gas (nitrogen or Argon) at 2-8°C .
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The core structure of this compound serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are significant due to their presence in numerous pharmaceutical agents. The synthetic versatility allows for the creation of diverse derivatives that can be tailored for specific biological activities .
Biomedical Applications
As part of the pyrazolopyridine family, this compound exhibits close similarity to purine bases like adenine and guanine. This similarity underpins its use in the design of drugs targeting nucleotide-binding enzymes or receptors. It’s particularly relevant in the development of antiviral, anticancer, and anti-inflammatory agents .
Fluorescence Studies
Derivatives of this compound have been explored for their photophysical properties. They exhibit strong fluorescence, which is valuable in the development of fluorescent probes for biological imaging. This application is crucial for studying cellular processes and diagnostics .
Inhibitory Activity Against Kinases
The compound has shown potential as an inhibitor of various kinases. Kinases are enzymes that play a pivotal role in signal transduction and are targets for cancer therapy. The inhibitory activity of this compound’s derivatives could lead to the development of new anticancer drugs .
Pharmacological Research
Due to its structural similarity to biologically active purines, this compound is used in pharmacological research to develop new therapeutic agents. Its derivatives have been studied for their potential use in treating cardiovascular diseases, diabetes, and other metabolic disorders .
Chemical Biology
In chemical biology, this compound is used to study enzyme-substrate interactions and to develop enzyme inhibitors. Its modifiable structure allows for the creation of molecules that can selectively bind to enzymes, providing insights into enzyme mechanisms and aiding in drug discovery .
Mecanismo De Acción
Target of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds to which this compound belongs, have been associated with a wide range of biomedical applications . They have been used in the development of drugs for the treatment of various diseases, including central nervous system disorders, viral infections, inflammation, tumors, cardiovascular diseases, and bacterial diseases .
Mode of Action
It’s known that the pyrazolo[3,4-b]pyridines have a close similarity with the purine bases adenine and guanine . This suggests that they might interact with biological targets in a similar manner as these bases, possibly by binding to the active sites of enzymes or receptors.
Biochemical Pathways
Given the wide range of biomedical applications of pyrazolo[3,4-b]pyridines , it can be inferred that this compound may influence multiple biochemical pathways
Result of Action
Compounds in the pyrazolo[3,4-b]pyridine class have been reported to exhibit cytotoxic activities against various cancer cell lines , suggesting that this compound may have similar effects.
Safety and Hazards
Propiedades
IUPAC Name |
3-cyclopropyl-2H-pyrazolo[3,4-b]pyridin-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.ClH/c10-6-3-7-8(5-1-2-5)12-13-9(7)11-4-6;/h3-5H,1-2,10H2,(H,11,12,13);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVUUCVLWYAHAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=C3C=C(C=NC3=NN2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-1H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(2-((3-chloro-4-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2918667.png)
![Ethyl 1-(2-chlorophenyl)-4-[2-(3-methoxyanilino)-2-oxoethoxy]-6-oxopyridazine-3-carboxylate](/img/structure/B2918668.png)

![N-(5-(6-oxo-1,6-dihydropyridazine-3-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2918672.png)
![2-(5-cyano-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2918673.png)
![1-(1,3-Benzodioxol-5-yl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanol](/img/structure/B2918674.png)

![N-(3-ethoxybenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2918679.png)
![[(4S,8Ar)-4-methyl-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol](/img/structure/B2918680.png)
![1-(3,4-dichlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2918681.png)
![9-(2-methoxyethyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2918683.png)
